N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide
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Description
N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C22H22F2N4O5S and its molecular weight is 492.5. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methods and Chemical Reactivity
Several studies have focused on developing safer and more efficient synthetic methods for compounds with sulfamide and oxazolidinone structures, which are related to the chemical structure of interest. For instance, Borghese et al. (2006) reported a milder preparative method for nonsymmetrical sulfamides, exploring the use of N-sulfamoyloxazolidinone derivatives as synthetic equivalents to hazardous reagents, indicating advancements in the synthesis of complex molecules like N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide (Borghese et al., 2006). Dunetz and Danheiser (2003) described a copper-mediated N-alkynylation of carbamates, ureas, and sulfonamides, presenting a general method for synthesizing ynamides, which could be relevant for the functionalization of similar compounds (Dunetz & Danheiser, 2003).
Biological Activities
Research into the biological activities of molecules containing oxazolidinone and sulfonamide groups, similar to the compound , has identified several potential applications. Karaman et al. (2018) investigated 1,3‐oxazolidinone derivatives bearing amide, sulfonamide, and thiourea moieties for their antimicrobial activities. Compound 16 from their study demonstrated superior antimicrobial efficacy against Gram-positive bacteria, including Staphylococcus aureus, highlighting the potential of these compounds in antimicrobial drug development (Karaman et al., 2018).
Structural and Mechanistic Studies
Structural and mechanistic insights into compounds with oxazolidinone rings have been gained through various studies. Berredjem et al. (2010) detailed the crystal structure of an oxazolidinone compound, providing insights into its stereochemistry and potential interactions, which are crucial for understanding the activity and synthesis of complex molecules like this compound (Berredjem et al., 2010).
properties
IUPAC Name |
N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-[2-(1H-indol-3-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F2N4O5S/c23-15-5-6-17(24)19(11-15)34(31,32)28-9-10-33-20(28)13-27-22(30)21(29)25-8-7-14-12-26-18-4-2-1-3-16(14)18/h1-6,11-12,20,26H,7-10,13H2,(H,25,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQPFMSRGRGXKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=C(C=CC(=C2)F)F)CNC(=O)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F2N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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